molecular formula C17H16BrN5O B6519052 3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 933009-95-1

3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No. B6519052
CAS RN: 933009-95-1
M. Wt: 386.2 g/mol
InChI Key: CYPNIAUBFWMYIP-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing an amide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. The InChI code provides a standard way to encode the molecular structure using text . For example, the InChI code for a similar compound, 2-bromo-N-(3,4-dimethylphenyl)benzamide, is 1S/C15H14BrNO/c1-10-7-8-12(9-11(10)2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For example, a similar compound, 2-bromo-N-(3,4-dimethylphenyl)benzamide, has a molecular weight of 304.19 .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, benzamide is harmful if swallowed and is suspected of causing genetic defects .

properties

IUPAC Name

3-bromo-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O/c1-11-6-7-15(8-12(11)2)23-16(20-21-22-23)10-19-17(24)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNIAUBFWMYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

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